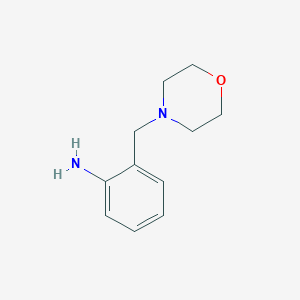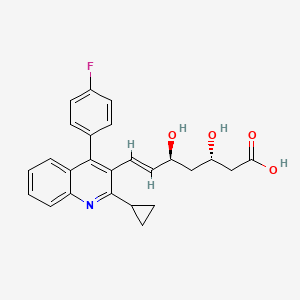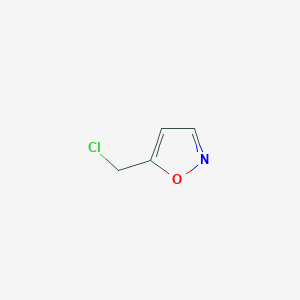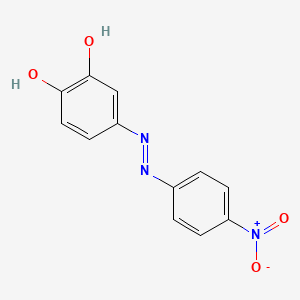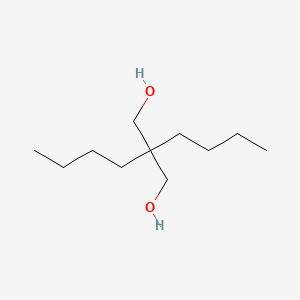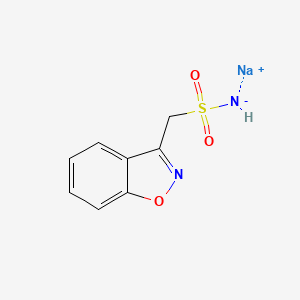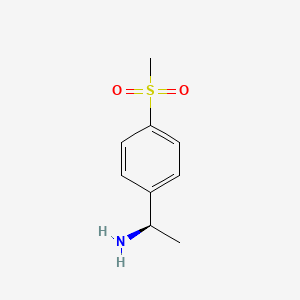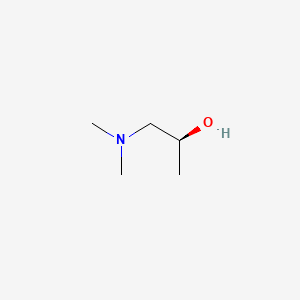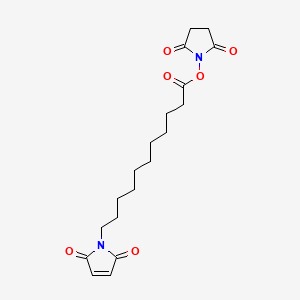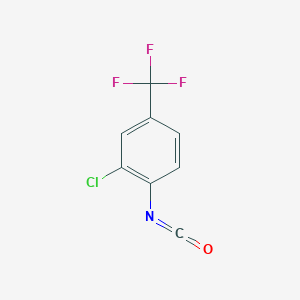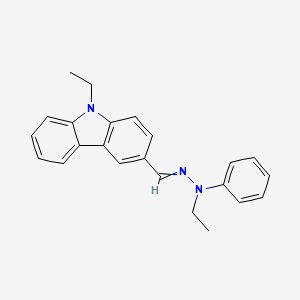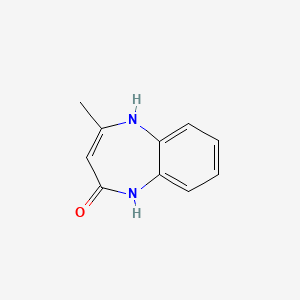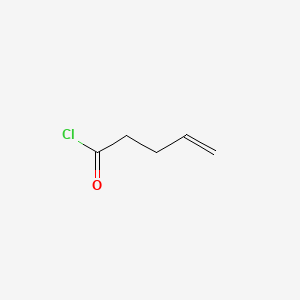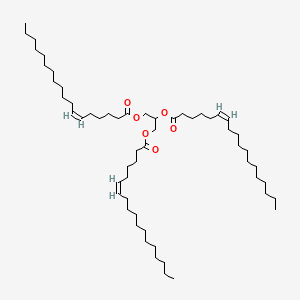
油酸甘油酯
描述
Glycerol cis-6-octadecenoate, also known as petroselinic acid, is a monounsaturated omega-12 fatty acid. It is a positional isomer of oleic acid and is found naturally in several animal and vegetable fats and oils. The compound is named after the genus Petroselinum, which includes parsley, as it was first isolated from parsley seed oil in 1909 .
科学研究应用
Glycerol cis-6-octadecenoate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various chemical compounds.
Biology: Glycerol cis-6-octadecenoate is studied for its role in cell membrane structure and function.
Medicine: The compound has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: Glycerol cis-6-octadecenoate is used in the production of biodegradable polymers and surfactants
作用机制
Mode of Action
It is known that Petroselinin is a monounsaturated omega-12 fatty acid , but how it interacts with its targets and the resulting changes are yet to be elucidated.
Result of Action
Given its structure and classification as a fatty acid , it can be hypothesized that Petroselinin may have an impact on cellular lipid profiles and related processes.
生化分析
Biochemical Properties
Glycerol cis-6-octadecenoate participates in several biochemical reactions. It interacts with enzymes such as thermostable alditol oxidases, which are active on glycerol . These enzymes demonstrate glycerol oxidation activities, indicating that Glycerol cis-6-octadecenoate may play a role in energy production or other metabolic processes .
Cellular Effects
For instance, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .
Molecular Mechanism
The molecular mechanism of Glycerol cis-6-octadecenoate is complex and involves interactions with various biomolecules. It’s known that the compound contains a total of 166 bonds, including 62 non-H bonds, 6 multiple bonds, 53 rotatable bonds, 6 double bonds, and 3 ester bonds . These structural features likely contribute to its interactions with other molecules and its overall function.
Metabolic Pathways
Glycerol cis-6-octadecenoate is likely involved in several metabolic pathways. For instance, it’s known that glycerol, a related compound, can be metabolized in the citric acid cycle . This suggests that Glycerol cis-6-octadecenoate may also be involved in similar metabolic processes.
准备方法
Glycerol cis-6-octadecenoate is typically obtained through the process of saponification of triglycerides found in natural oils. The fatty acids are then separated by gas chromatography of methyl esters. Additionally, a separation of unsaturated isomers is possible by argentation thin-layer chromatography . Industrial production methods involve the extraction of petroselinic acid from plant sources such as parsley, coriander, and other members of the Apiaceae family .
化学反应分析
Glycerol cis-6-octadecenoate undergoes various chemical reactions, including:
Oxidation: Glycerol cis-6-octadecenoate can be oxidized to form epoxides and hydroxylated derivatives.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: Glycerol cis-6-octadecenoate can undergo substitution reactions with halogens and other electrophiles. Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and halogens for substitution reactions.
相似化合物的比较
Glycerol cis-6-octadecenoate is similar to other monounsaturated fatty acids such as oleic acid and linoleic acid. it is unique due to its specific position of the double bond in the fatty acid chain. Similar compounds include:
Oleic acid: A monounsaturated omega-9 fatty acid with a double bond at the ninth carbon.
Linoleic acid: A polyunsaturated omega-6 fatty acid with double bonds at the sixth and ninth carbons.
Glycerol cis-6-octadecenoate’s unique position of the double bond at the sixth carbon distinguishes it from these similar compounds and contributes to its specific chemical and biological properties.
属性
IUPAC Name |
2,3-bis[[(Z)-octadec-6-enoyl]oxy]propyl (Z)-octadec-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h34-39,54H,4-33,40-53H2,1-3H3/b37-34-,38-35-,39-36- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMJUQWPYRYUOY-ISKMNAODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCCCCCCCCCCC)OC(=O)CCCCC=CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCCCC(=O)OCC(OC(=O)CCCC/C=C\CCCCCCCCCCC)COC(=O)CCCC/C=C\CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316996 | |
| Record name | Tripetroselinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
885.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3296-43-3 | |
| Record name | Tripetroselinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3296-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl tripetroselinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003296433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripetroselinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL TRIPETROSELINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6078N10P1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



